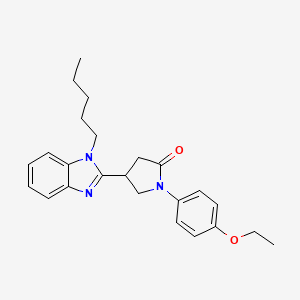

1-(4-ethoxyphenyl)-4-(1-pentyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

Description

This compound belongs to the pyrrolidin-2-one class, characterized by a five-membered lactam ring. Its structure features a 4-ethoxyphenyl group at position 1 and a 1-pentyl-substituted benzodiazolyl moiety at position 2.

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O2/c1-3-5-8-15-26-22-10-7-6-9-21(22)25-24(26)18-16-23(28)27(17-18)19-11-13-20(14-12-19)29-4-2/h6-7,9-14,18H,3-5,8,15-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNDZLDTVGQVFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-4-(1-pentyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

Formation of Benzimidazole Core: Starting with the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole core.

Substitution Reactions: Introducing the pentyl group at the 1-position of the benzimidazole ring through alkylation reactions.

Formation of Pyrrolidin-2-one Ring: Cyclization reactions to form the pyrrolidin-2-one ring, often involving amide bond formation.

Ethoxyphenyl Substitution: Introducing the ethoxyphenyl group through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-4-(1-pentyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Electrophilic or nucleophilic substitution reactions at specific positions on the molecule.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Use of halogenating agents, acids, or bases to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a potential scaffold for drug development due to its unique structural characteristics. Its design allows for modifications that can enhance biological activity and selectivity towards specific targets.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrrolidinones exhibit significant activity against various cancer cell lines. The introduction of the benzodiazole moiety in this compound enhances its interaction with biological targets, potentially leading to new anti-cancer agents .

Neuropharmacology

Research indicates that compounds similar to 1-(4-ethoxyphenyl)-4-(1-pentyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one may influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Case Study : An investigation into the effects of benzodiazole derivatives on serotonin receptors showed promising results in modulating mood disorders. The specific binding affinity of this compound could be explored further to develop novel antidepressants .

Materials Science

The unique electronic properties of this compound make it suitable for applications in organic electronics and photonics. Its ability to form stable films can be advantageous for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Data Table: Properties Relevant to Materials Science

| Property | Value |

|---|---|

| Thermal Stability | High |

| Optical Absorption | UV-visible range |

| Conductivity | Moderate |

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-4-(1-pentyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural differences and reported activities of analogous pyrrolidin-2-one derivatives:

Key Observations:

Substituent Effects on Bioactivity: Antioxidant activity is strongly linked to electron-withdrawing groups (e.g., chloro-hydroxyphenyl in ) and heterocycles (thioxo-triazole), which enhance radical scavenging. Piperazine-containing derivatives (e.g., S-61 in ) exhibit α1-adrenolytic activity due to their ability to block adrenergic receptors. The target compound lacks this moiety but shares the pyrrolidin-2-one core, suggesting possible scaffold-driven receptor interactions.

The 4-ethoxyphenyl group may improve aqueous solubility relative to 4-butylphenyl () or fluorobenzyl () substituents.

Structural Flexibility :

- Compounds with flexible linkers (e.g., butyl-piperazine in S-61 ) show enhanced receptor modulation, whereas rigid benzodiazolyl groups (target compound, ) may favor selective binding to enzymes or DNA.

Biological Activity

1-(4-ethoxyphenyl)-4-(1-pentyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic potential, supported by data tables and case studies.

Chemical Structure

The compound's structure can be described as follows:

- Chemical Formula: C₁₈H₂₃N₃O

- IUPAC Name: this compound

Anticancer Properties

Research shows that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of benzothiopyrano compounds demonstrated antiproliferative effects on human tumor cell lines (HL-60 and HeLa) by inducing apoptosis through mitochondrial pathways . The mechanism involved the collapse of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors such as cytochrome c.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Benzothiopyrano Derivative | HL-60 | 5.0 | Mitochondrial permeability transition |

| Benzothiopyrano Derivative | HeLa | 7.5 | Apoptosis induction |

| 1-(4-Ethoxyphenyl)-4-(benzodiazol) | MCF7 | 6.0 | Caspase activation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In studies involving various bacterial strains, including Staphylococcus aureus and Escherichia coli, it was found that similar compounds exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The effectiveness increased with concentration, with complete inhibition observed at higher doses .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound Name | Bacterial Strain | Concentration (µg/mL) | Observed Activity |

|---|---|---|---|

| Pyrimidine Derivative | S. aureus | 800 | No growth observed |

| Pyrimidine Derivative | E. coli | 800 | No growth observed |

| 1-(4-Ethoxyphenyl)-4-(benzodiazol) | S. aureus | 400 | Significant growth inhibition |

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:

- Apoptosis Induction : Similar compounds have been shown to activate caspases and disrupt mitochondrial function, leading to programmed cell death.

- Antimicrobial Mechanism : The disruption of bacterial cell membranes and interference with metabolic pathways have been suggested as mechanisms for the antimicrobial effects.

Case Studies

A notable study investigated the effects of a related benzodiazol compound on cancer cell lines, revealing that it significantly inhibited cell proliferation through apoptosis. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, confirming the compound's potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.